molecular formula C5H9BO4 B13469995 (2-Oxooxan-4-yl)boronic acid

(2-Oxooxan-4-yl)boronic acid

Cat. No.: B13469995
M. Wt: 143.94 g/mol
InChI Key: OAGCQPRRPDSTCT-UHFFFAOYSA-N
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Description

(2-Oxooxan-4-yl)boronic acid is an organic compound that contains a boronic acid functional group attached to a six-membered oxane ring with a ketone group at the 2-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxooxan-4-yl)boronic acid typically involves the reaction of a suitable oxane derivative with a boron-containing reagent. One common method is the hydroboration-oxidation of an oxane derivative, where the oxane is treated with a borane reagent followed by oxidation to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Oxooxan-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivative.

    Reduction: Formation of the corresponding boronate ester.

    Substitution: Reaction with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl halides would yield biaryl compounds.

Scientific Research Applications

(2-Oxooxan-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (2-Oxooxan-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful for enzyme inhibition and as molecular probes.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (2-Oxooxan-4-yl)boronic acid is unique due to its oxane ring structure, which imparts different chemical properties compared to simpler boronic acids like phenylboronic acid

Properties

Molecular Formula

C5H9BO4

Molecular Weight

143.94 g/mol

IUPAC Name

(2-oxooxan-4-yl)boronic acid

InChI

InChI=1S/C5H9BO4/c7-5-3-4(6(8)9)1-2-10-5/h4,8-9H,1-3H2

InChI Key

OAGCQPRRPDSTCT-UHFFFAOYSA-N

Canonical SMILES

B(C1CCOC(=O)C1)(O)O

Origin of Product

United States

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